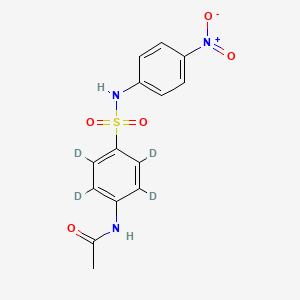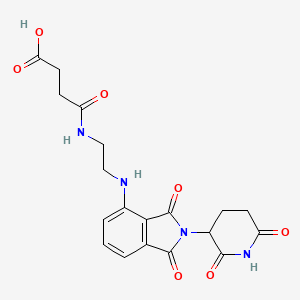
Ditazole-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditazole-d8 is a deuterium-labeled derivative of Ditazole, a non-steroidal anti-inflammatory drug (NSAID). Ditazole is known for its analgesic, antipyretic, and platelet aggregation inhibitory effects . The deuterium labeling in this compound is primarily used for tracing and quantitation during drug development processes .
Méthodes De Préparation
The preparation of Ditazole-d8 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Ditazole molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium . The synthetic routes and reaction conditions for this compound are similar to those used for Ditazole, with additional steps to introduce deuterium atoms .
Analyse Des Réactions Chimiques
Ditazole-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ditazole-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Ditazole.
Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new NSAIDs.
Industry: Utilized in the development of new drugs and in quality control processes during drug manufacturing
Mécanisme D'action
Ditazole-d8 exerts its effects through mechanisms similar to Ditazole. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, this compound inhibits platelet aggregation by interfering with the function of thromboxane A2, a molecule that promotes platelet clumping .
Comparaison Avec Des Composés Similaires
Ditazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Phenylbutazone: Another NSAID with similar analgesic and antipyretic effects.
Ibuprofen: A widely used NSAID with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects.
These compounds share similar therapeutic effects but differ in their chemical structures, mechanisms of action, and pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H20N2O3/c22-13-11-21(12-14-23)19-20-17(15-7-3-1-4-8-15)18(24-19)16-9-5-2-6-10-16/h1-10,22-23H,11-14H2/i11D2,12D2,13D2,14D2 |
Clé InChI |
UUCMDZWCRNZCOY-FUEQIQQISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C([2H])([2H])C([2H])([2H])O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)N(CCO)CCO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


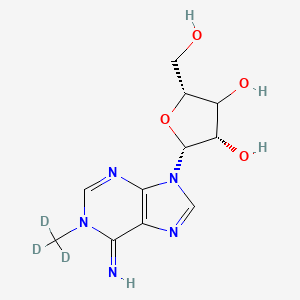
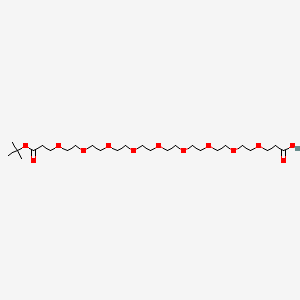
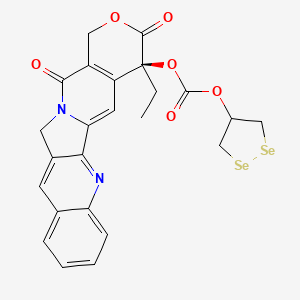
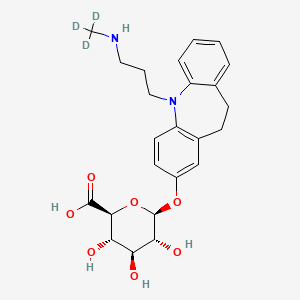
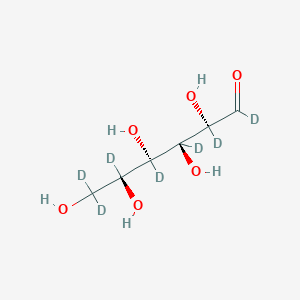



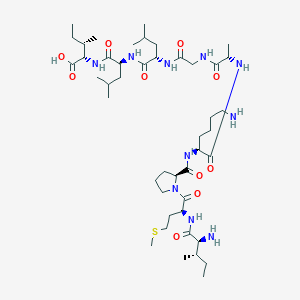
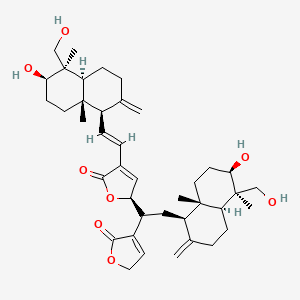
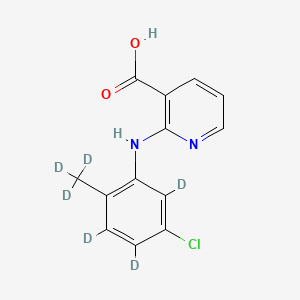
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)
